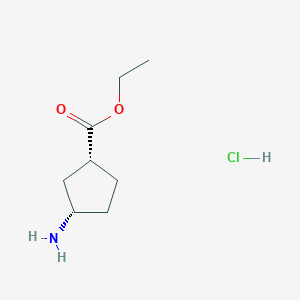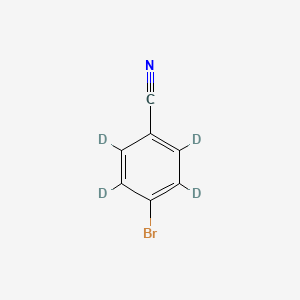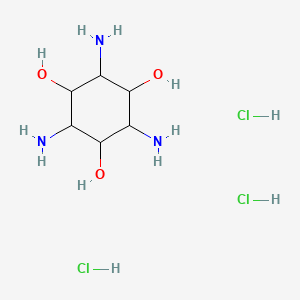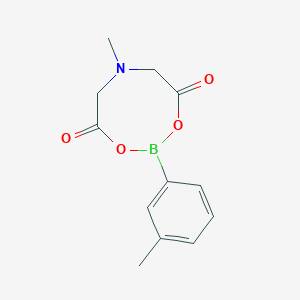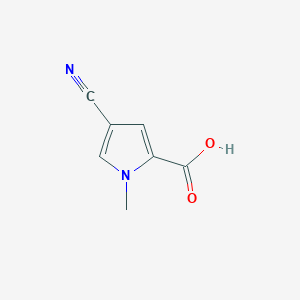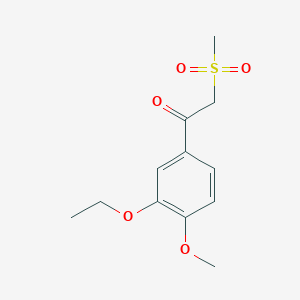
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone
Vue d'ensemble
Description
“1-(3-Ethoxy-4-methoxyphenyl)ethanone” is a chemical compound offered for experimental or research use . It has a molecular weight of 194.22706 and a molecular formula of C11H14O3 .
Molecular Structure Analysis
The molecular structure of “1-(3-Ethoxy-4-methoxyphenyl)ethanone” consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .Applications De Recherche Scientifique
Synthesis in Pharmaceutical Research
Role in Heterocyclic Compound Synthesis
This compound is also significant in the synthesis of substituted azetidinones and other heterocyclic compounds, highlighting its versatility in medicinal chemistry. For instance, it is used in the synthesis of biisoindoline derivatives, contributing to the design of compounds with biological and pharmacological potencies (Jagannadham et al., 2019).
Development of Antiestrogenic Compounds
Research has also explored its use in the synthesis of compounds with antiestrogenic activity. For example, the synthesis of methanesulfonic acid salt derivatives demonstrated potent antiestrogenic activity, underlining its potential in developing therapeutics for hormone-related conditions (Jones et al., 1979).
Contribution to Antimicrobial and Antiviral Research
The compound has been utilized in the creation of novel derivatives with antimicrobial and antiviral properties. For instance, its derivatives have shown efficacy against HIV-1 replication, indicating its potential in antiviral drug development (Che et al., 2015). Additionally, it has been used in synthesizing Schiff bases with notable antimicrobial activity, further emphasizing its relevance in pharmaceutical research (Puthran et al., 2019).
Exploration in Organic Synthesis and Material Science
Research has also delved into its use in organic synthesis and material science. Studies have focused on its role in synthesizing compounds with distinct optical and thermal properties, contributing to advancements in material science (Shruthi et al., 2019).
Propriétés
IUPAC Name |
1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5S/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPZMKPHRVBCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)CS(=O)(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzyl-2-azaspiro[4.4]nonan-6-one](/img/structure/B1375755.png)
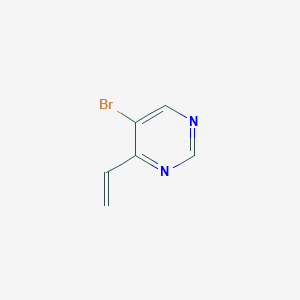
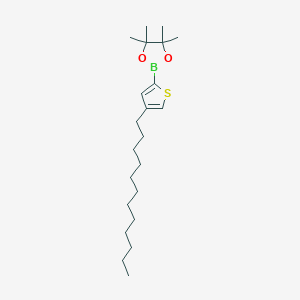
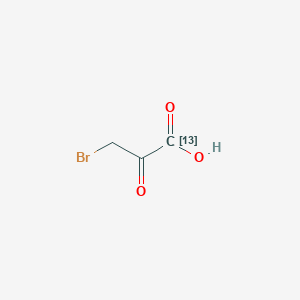

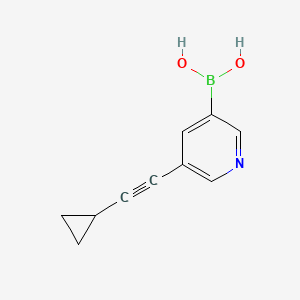
![7-Cbz-1,7-diazaspiro[4.5]decane](/img/structure/B1375762.png)
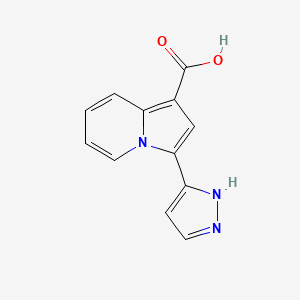
![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1375765.png)
